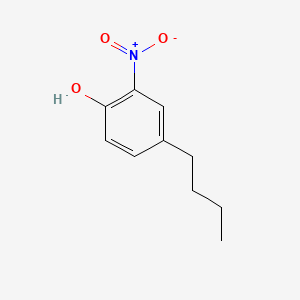

4-Butyl-2-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

52899-59-9 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

4-butyl-2-nitrophenol |

InChI |

InChI=1S/C10H13NO3/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7,12H,2-4H2,1H3 |

InChI Key |

YNCKBAUMTMYXSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Alkylnitrophenols

Strategic Approaches to Alkylnitrophenol Synthesis

The creation of alkylnitrophenols like 4-butyl-2-nitrophenol relies on two main retrosynthetic disconnections: nitration of an existing alkylphenol or alkylation of a nitrophenol. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

Regioselective Nitration of Phenolic Precursors

The direct nitration of 4-substituted phenols is a common and direct route to 2-nitro derivatives. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. numberanalytics.com When the para position is blocked by an alkyl group, such as the butyl group in 4-butylphenol, the incoming nitro group is predominantly directed to the ortho position.

A straightforward method for the synthesis of 4-n-butyl-2-nitrophenol involves the dropwise addition of 70% nitric acid to a suspension of 4-n-butylphenol in water while cooling. prepchem.com Similarly, 4-tert-butyl-2-nitrophenol (B1265401) can be synthesized by nitrating 4-tert-butylphenol (B1678320) with a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to achieve high regioselectivity for the ortho-nitro product.

Table 1: Nitration of 4-Alkylphenols

| Starting Material | Nitrating Agent | Conditions | Major Product | Yield | Reference |

| 4-n-butylphenol | 70% HNO₃ in water | Cooling | 4-n-butyl-2-nitrophenol | Not specified | prepchem.com |

| 4-tert-butylphenol | HNO₃/H₂SO₄ | 0–5°C | 4-tert-butyl-2-nitrophenol | 80-85% |

The nitration of phenols can be complicated by oxidative side reactions, leading to the formation of tarry materials, especially under harsh conditions. msu.edu The mechanism of nitration can involve an electron-transfer pathway, particularly with reagents like peroxynitrite, which can lead to nitrated phenolic products. researchgate.net In some biological systems, ammonia-oxidizing bacteria can transform alkylphenols into their nitro derivatives, suggesting an abiotic nitration by biogenically produced nitrite (B80452). researchgate.net This transformation is significant as nitration can alter the biological activity of these compounds. researchgate.net

The oxidation of phenols can proceed through single-electron or two-electron transfer mechanisms, leading to phenoxyl radicals or quinones, respectively. numberanalytics.com These reactive intermediates can influence the course of the nitration reaction and the formation of byproducts.

The nature and position of alkyl substituents on the phenol ring significantly influence the regioselectivity of nitration. Alkyl groups are electron-donating and activating, further enhancing the reactivity of the aromatic ring towards electrophilic attack. msu.edu

The steric bulk of the alkyl group plays a crucial role. For instance, in the nitration of toluene, the product distribution is 58.5% ortho, 37% para, and 4.5% meta. msu.edu However, for tert-butylbenzene, the increased steric hindrance from the bulky tert-butyl group leads to a significant shift in the product ratio to 16% ortho, 8% meta, and 75% para. msu.edu When the para position is already occupied, as in 4-tert-butylphenol, the directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group work in concert to favor nitration at the ortho position.

The regioselectivity of nitration is also influenced by the reaction conditions. For example, kinetic control, which favors the fastest-forming product, often leads to a higher proportion of the ortho isomer in phenol nitration. sparkl.me Thermodynamic control, achieved at higher temperatures, favors the most stable product, which is typically the para isomer. sparkl.me

Oxidative Nitration Mechanisms in Alkylphenol Systems

Alkylation Reactions in Nitrophenol Synthesis

An alternative synthetic route involves the alkylation of a nitrophenol. This approach can be advantageous when the desired nitrophenol isomer is readily available or when direct nitration of the corresponding alkylphenol gives poor yields or undesired byproducts.

Friedel-Crafts alkylation is a primary method for introducing a butyl group onto an aromatic ring. For instance, 4-tert-butylphenol can be prepared by the alkylation of phenol with tert-butyl alcohol in the presence of concentrated sulfuric acid or with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This 4-tert-butylphenol can then be nitrated as described previously.

The tert-butylation of phenols can also be catalyzed by a range of materials including phosphoric acid, boron trifluoride, activated clays, zeolites, and acidic ion-exchange resins. scientificupdate.com The choice of catalyst can influence the regioselectivity of the alkylation. For example, some solid catalysts have shown ortho-selectivity for the introduction of the first tert-butyl group.

The bulky tert-butyl group can also be used as a positional protecting group to control the regioselectivity of subsequent reactions. scientificupdate.com After directing other substituents to the desired positions, the tert-butyl group can be removed via a retro-Friedel-Crafts reaction. scientificupdate.com

Advanced Synthetic Techniques and Catalysis in Alkylnitrophenol Formation

Modern synthetic chemistry offers a variety of advanced techniques and catalytic systems to improve the efficiency, selectivity, and sustainability of alkylnitrophenol synthesis. numberanalytics.comku.dkku.dk

Microwave-assisted synthesis has emerged as a technique to accelerate reaction times in nitration reactions, potentially increasing yields compared to conventional heating methods.

Catalysis plays a pivotal role in modern synthesis. unibas.ch Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly important in industrial processes due to their ease of separation and potential for reuse. wikipedia.org For the alkylation of phenols, solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolate (B1203915), have been developed to promote ortho-alkylation and reduce the environmental impact associated with traditional homogeneous catalysts.

Synergistic catalysis, where two distinct catalysts activate both the nucleophile and the electrophile simultaneously, is a powerful strategy for developing new and efficient reactions. nih.gov While specific applications to this compound synthesis are not widely reported, the principles of synergistic catalysis could be applied to develop more selective and efficient nitration or alkylation methods.

Furthermore, biocatalysis, using enzymes like laccase, offers a green alternative for phenolic transformations. mdpi.com Laccases can catalyze the formation of C-N, C-C, and C-O bonds, suggesting their potential application in the synthesis of nitrophenol derivatives under mild conditions. mdpi.com

Finally, various nitrating agents and catalytic systems have been explored to achieve regioselective nitration of phenols with improved yields and milder reaction conditions. These include the use of ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate, which has been shown to be effective for the ortho-nitration of various phenols. dergipark.org.tr

Metal-Catalyzed Nitration and Alkylation Processes

The synthesis of alkylnitrophenols, such as this compound, through metal-catalyzed reactions primarily involves the regioselective nitration of an appropriate alkylphenol precursor. The direct alkylation of a nitrophenol is generally less common. Metal catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions compared to traditional methods that often rely on harsh acids.

Research has demonstrated the efficacy of heterogeneous catalysts involving metal salts impregnated on solid supports for the nitration of phenolic compounds. researchgate.netarkat-usa.org One notable system employs a double-metal-modified montmorillonite (B579905) catalyst, specifically Yb-Mo-Montmorillonite KSF (HKSF), further impregnated with various metal salts like copper(II) chloride (CuCl₂). arkat-usa.org These catalysts exhibit high stability and can be recovered and reused, aligning with principles of sustainable chemistry. researchgate.netarkat-usa.org

The nitration of 4-substituted phenols using a CuCl₂-impregnated Yb-Mo-HKSF catalyst proceeds smoothly at room temperature to yield the corresponding mono-nitrated products. arkat-usa.org For instance, the nitration of 4-tert-butylphenol, a close structural analog of 4-butylphenol, with 60% nitric acid in the presence of this catalyst affords a high yield of the 2-nitro derivative. arkat-usa.org

The mechanism of metal-catalyzed nitration can be complex. In some systems, particularly involving copper complexes, the reaction is believed to proceed through the formation of a peroxynitrite (ONOO⁻) intermediate. The metal catalyst facilitates the reaction between a superoxo species and nitric oxide (NO) to generate peroxynitrite, which then acts as the effective nitrating agent for the phenolic substrate. This pathway highlights the critical role of the metal center in activating the nitrating species. While traditional methods often require a mixture of concentrated nitric and sulfuric acids, metal-catalyzed processes can offer a more controlled and selective alternative.

Green Chemistry Approaches in Alkylnitrophenol Synthesis

In response to the environmental impact of traditional nitration and alkylation methods, which often use corrosive acids and generate significant waste, green chemistry principles have guided the development of more benign synthetic routes for alkylnitrophenols. crimsonpublishers.comgordon.edu These approaches focus on the use of solid acid catalysts, alternative energy sources like microwaves, and safer reagents. gordon.edusharif.eduroyalsocietypublishing.org

Solid Acid Catalysis A key strategy in green synthesis is the replacement of homogeneous liquid acid catalysts (e.g., H₂SO₄, AlCl₃) with reusable, environmentally friendly solid catalysts. crimsonpublishers.comsharif.edu Solid acids such as zeolites, clays, hydrous zirconia, and sulfated metal oxides have been investigated for nitration and alkylation reactions. researchgate.netcrimsonpublishers.com These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for recycling. royalsocietypublishing.org

For alkylation, a mesoporous solid acid catalyst comprising a mixture of zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) supported on silica gel has proven effective for the tert-butylation of phenols using tert-butyl alcohol as the alkylating agent. sharif.edu This reaction can be performed under solvent-free conditions and accelerated by microwave irradiation, further enhancing its green credentials. sharif.edu

Microwave-Assisted Synthesis Microwave irradiation has emerged as an energy-efficient tool to accelerate organic reactions. gordon.edusharif.edu In the context of alkylnitrophenol synthesis, microwave-assisted procedures can significantly reduce reaction times from hours to minutes and improve yields. gordon.edu A notable green nitration method involves using calcium nitrate (Ca(NO₃)₂) in acetic acid as a much safer alternative to the conventional nitric acid/sulfuric acid mixture. gordon.eduinnovareacademics.in When applied to phenolic compounds under microwave irradiation, this method provides the desired nitro derivatives rapidly and in high yield. gordon.edu

Biocatalysis A frontier in green chemistry is the use of enzymes to perform selective chemical transformations. The cytochrome P450 enzyme TxtE, for example, is capable of catalyzing the nitration of aromatic substrates like L-tryptophan using molecular oxygen (O₂) and nitric oxide (NO). acs.org The catalytic cycle is understood to involve the formation of a ferric-peroxynitrite intermediate, which is the active nitrating species. acs.org This biocatalytic approach offers high selectivity under mild, physiological conditions and represents a sophisticated, nature-inspired route for nitration reactions. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Alkylnitrophenols

Spectroscopic Elucidation of Alkylnitrophenol Structures

Application of Infrared (IR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In 4-butyl-2-nitrophenol, characteristic IR absorption bands confirm the presence of the hydroxyl (-OH), nitro (-NO2), and butyl (-C4H9) groups, as well as the aromatic ring.

The IR spectrum of nitrophenols displays several key absorption regions. The O-H stretching vibration of the phenolic group is typically observed in the range of 3200-3600 cm⁻¹. The exact position of this band can be influenced by intra- and intermolecular hydrogen bonding. For 2-nitrophenol (B165410), a strong intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group is a significant feature. longdom.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net

The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs(NO₂)) between 1300 and 1370 cm⁻¹. researchgate.netresearchgate.net The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the butyl group would be indicated by C-H stretching vibrations of the alkyl chain, typically in the 2850-2960 cm⁻¹ range, and bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Structural Feature |

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl Group |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-2960 | Butyl Group |

| Asymmetric NO₂ Stretch | 1500-1560 | Nitro Group |

| Symmetric NO₂ Stretch | 1300-1370 | Nitro Group |

| C-C Stretch (in ring) | 1400-1600 | Benzene Ring |

| Aliphatic C-H Bend | ~1465, ~1375 | Butyl Group |

This table presents typical IR absorption ranges for the functional groups found in this compound based on general data for nitrophenols and alkyl-substituted aromatics. longdom.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgwikipedia.org This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light by organic molecules results in electronic transitions, primarily of π, σ, and n (non-bonding) electrons. gpatindia.comdavuniversity.org

The UV-Vis spectrum of nitrophenols is characterized by distinct absorption bands. For instance, an aqueous solution of 4-nitrophenol (B140041) shows an absorption peak around 318 nm. researchgate.net Upon addition of a base like NaBH₄, this peak shifts to approximately 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net The electronic transitions in these molecules are typically of the n→π* and π→π* types. The n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups, usually occurs at longer wavelengths and has a lower intensity compared to the π→π* transition of the aromatic system. gpatindia.com The presence of the butyl group, an alkyl substituent, may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the parent nitrophenol molecule.

| Analyte | Solvent/Conditions | λmax (nm) | Transition Type |

| 4-Nitrophenol | Aqueous | ~318 | π→π |

| 4-Nitrophenolate ion | Aqueous, basic | ~400 | π→π |

| 2-Nitrophenol | Varies | - | π→π* and n→π* |

This table provides representative UV-Vis absorption data for nitrophenols, indicating the electronic transitions involved. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Probing

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. thermofisher.com For this compound, with a molecular formula of C₁₀H₁₃NO₃, the expected monoisotopic mass is approximately 195.09 g/mol . epa.gov

In the mass spectrum of alkylnitrophenols, the molecular ion peak [M]⁺ is typically observed. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. The presence of an alkyl substituent introduces additional fragmentation pathways, such as the loss of the alkyl chain or parts of it through benzylic cleavage. For example, in the mass spectrum of 2,6-di-tert-butyl-4-nitrophenol (B147179), a top peak at m/z 236 and a second highest at m/z 251 (the molecular ion) are observed. nih.gov For some 2-alkyl-4,6-dinitrophenols, an unusual loss of 35 u ([M - 35]⁺), corresponding to the sequential loss of H₂O and OH, has been noted, which is dependent on an ortho-effect. core.ac.uk The fragmentation of t-butyldimethylsilyl derivatives of nitrophenols often shows a characteristic fragment at m/z = M-73, resulting from the elimination of molecular oxygen from the [M-C(CH₃)₃]⁺ ion. researchgate.net

| Ion | m/z (example) | Description |

| [M]⁺ | 195 | Molecular ion of this compound |

| [M-NO₂]⁺ | 149 | Loss of a nitro group |

| [M-C₄H₉]⁺ | 138 | Loss of the butyl group |

| [M-H₂O]⁺ | 177 | Loss of water (possible ortho-effect) |

This table illustrates potential fragmentation patterns for this compound based on common fragmentation pathways of related compounds. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. By analyzing parameters like chemical shifts, integration, and coupling constants, it is possible to differentiate between isomers. tutorchase.comyoutube.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl group and the aromatic ring. The butyl group would show signals for the -CH₃, -CH₂-, and -CH₂- protons, with characteristic chemical shifts and splitting patterns. The aromatic region would display signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the hydroxyl, nitro, and butyl groups. The chemical shift of the phenolic proton can vary and is often observed as a broad singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group would be shifted downfield, while the carbon attached to the electron-donating hydroxyl group would be shifted upfield relative to unsubstituted benzene. NMR is particularly powerful for differentiating between isomers, as the distinct spatial arrangement of atoms in isomers leads to unique sets of chemical shifts and coupling constants. tutorchase.commdpi.com For example, the ¹H and ¹³C NMR spectra of cis and trans isomers show different chemical shifts due to their different electronic environments. tutorchase.com

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 | 110 - 160 |

| Phenolic-OH | Variable (often broad) | - |

| Butyl -CH₂- (alpha to ring) | ~2.6 | ~35 |

| Butyl -CH₂- | ~1.6 | ~33 |

| Butyl -CH₂- | ~1.4 | ~22 |

| Butyl -CH₃ | ~0.9 | ~14 |

| Aromatic-C (substituted) | - | 110 - 160 |

This table provides estimated NMR chemical shift ranges for the different types of protons and carbons in this compound, based on general principles and data for similar structures.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, including its isomers.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrophenols and their derivatives. researchgate.net It offers high resolution, sensitivity, and is suitable for the separation of isomers. nih.govcapes.gov.br

A common approach for the analysis of this compound is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form. sielc.com For the separation of nitrophenol isomers, isocratic elution with a mobile phase such as methanol-phosphate buffer has been successfully employed. researchgate.net The use of ion-pair reagents, like tetrabutyl-ammonium-bromide, in the mobile phase can also be effective for the simultaneous analysis of nitrophenols and their more polar metabolites. researchgate.netnih.gov

Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte absorbs strongly, for example, around 290 nm for the simultaneous detection of 4-nitrophenol and its conjugates. researchgate.netnih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantification. For complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity. nih.gov

| Parameter | Typical Conditions for Alkylnitrophenol Analysis |

| Column | Reversed-phase (e.g., C18, Newcrom R1) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with acid (e.g., phosphoric acid, formic acid) |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (e.g., at 290 nm) or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

This table summarizes typical HPLC parameters for the analysis of this compound and related compounds. sielc.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of alkylnitrophenols like this compound in complex environmental and biological matrices. nih.govrcees.ac.cn The method's high resolution and sensitivity make it ideal for detecting trace levels of these compounds. rcees.ac.cn The process involves a gas chromatograph, which separates the volatile and thermally stable components of a sample mixture, coupled to a mass spectrometer, which breaks down the eluted components into ionized fragments and sorts them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For alkylnitrophenols, analysis in complex samples such as water or soil often requires a sample preparation step to extract and concentrate the analytes. nih.gov Techniques like stir bar sorptive extraction (SBSE) or solid-phase extraction (SPE) are employed to isolate nitrophenols from the matrix before their introduction into the GC-MS system. nih.govrcees.ac.cn Due to the polar nature of the phenolic hydroxyl group, derivatization is a common strategy to improve chromatographic performance. researchgate.net This process converts the phenols into less polar, more volatile derivatives, such as ethers or esters, which results in better peak shape and enhanced sensitivity during GC analysis. researchgate.net For instance, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can be employed. epa.gov

In a typical GC-MS analysis of alkylnitrophenols, a capillary column, such as a DB-5 or similar non-polar column, is used for separation. lcms.cz The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity when targeting known analytes. researchgate.netyorku.ca The retention time of this compound would be specific to the column and conditions used, while its mass spectrum would show a characteristic fragmentation pattern, including the molecular ion and key fragments resulting from the loss of the butyl group, nitro group, or other moieties. For example, the related compound 2,6-Di-tert-butyl-4-nitrophenol shows a prominent molecular ion peak and a top peak corresponding to the loss of a methyl group. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | Agilent DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm | Separation of analytes based on boiling point and polarity. lcms.cz |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. lcms.cz |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. researchgate.netlcms.cz |

| Oven Program | Temperature gradient (e.g., 45°C hold, then ramp to 325°C) | Separates compounds with a wide range of boiling points. lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. lcms.cz |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification and enhanced sensitivity. researchgate.netyorku.ca |

| Derivatization | Optional (e.g., acetylation, methylation) | Improves volatility and chromatographic peak shape. researchgate.netacs.org |

Electrochemical Sensing and Biosensing Platforms

Electrochemical methods offer a compelling alternative to chromatographic techniques for the detection of alkylnitrophenols, providing advantages such as low cost, rapid analysis, high sensitivity, and potential for in-situ measurements. chemicalbook.com These sensors operate by measuring the change in electrical signals (current or potential) resulting from the electrochemical reduction or oxidation of the target analyte at the surface of an electrode.

Voltammetric Techniques for Electrochemical Response Analysis

Voltammetric techniques are central to the electrochemical analysis of nitrophenols. Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are frequently employed. chemicalbook.comchemicalbook.com The electrochemical detection of compounds like this compound is typically based on the reduction of the nitro (-NO₂) group, which is an electroactive process. dntb.gov.ua

In a typical CV experiment for a nitrophenol in an aqueous buffer, a well-defined cathodic (reduction) peak is observed on the first scan. This irreversible reduction generally involves the transfer of four electrons and four protons to convert the nitro group into a hydroxylamine (B1172632) group (-NHOH). dntb.gov.ua The peak potential of this reduction is pH-dependent, shifting to more negative values as the pH increases, confirming the involvement of protons in the reaction mechanism. dntb.gov.ua While CV is excellent for studying reaction mechanisms, DPV and SWV are often preferred for quantitative analysis due to their superior sensitivity and better resolution, achieved by minimizing the background charging current. chemicalbook.com

For example, studies on 4-nitrophenol using a glassy carbon electrode (GCE) modified with molybdenum oxide (MoO₃) nanomaterials demonstrated a linear relationship between the peak current and concentration using both CV and DPV, with DPV showing a lower limit of detection. chemicalbook.comchemicalbook.com Similarly, SWV analysis of 4-nitrophenol on a boron-doped diamond electrode resulted in a detection limit of 2.8 µg L⁻¹.

Modified Electrode Materials for Enhanced Sensitivity

The performance of electrochemical sensors for alkylnitrophenols is critically dependent on the electrode material. While bare electrodes like glassy carbon (GCE) or platinum can detect nitrophenols, they often suffer from low sensitivity, high overpotential, and surface fouling. chemicalbook.com To overcome these limitations, electrodes are chemically modified to enhance their electrocatalytic activity, surface area, and conductivity, thereby improving sensitivity and selectivity. chemicalbook.com

A wide array of materials has been used to modify electrode surfaces. Conducting polymers, such as those derived from azulene, have been shown to facilitate the reduction of 4-nitrophenol at more positive potentials compared to unmodified electrodes, preventing the fouling of the electrode surface. epa.gov Inorganic materials and composites are also widely used. For instance, a GCE modified with hydroxyapatite (B223615) nanopowder was found to significantly increase the oxidation peak current of 4-nitrophenol. Another approach involves using metal-organic frameworks or layered double hydroxides, which provide a high surface area and catalytic sites for the electrochemical reaction.

The choice of modifier directly impacts the sensor's analytical performance, including its linear range and limit of detection (LOD).

| Electrode Modifier | Analyte | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |

|---|---|---|---|---|

| Poly(azulene) Film | 4-Nitrophenol | SWV | 20 - 60 | N/A |

| Lithium Tetracyanoethylenide/Poly-L-lysine | 4-Nitrophenol | DPV | 0.027 - 23.2 | 0.0075 |

| Pt NPs/PPy-CB/ZnO Nanocomposite | 4-Nitrophenol | DPV | 1.5 - 40.5 | 1.25 |

| Barium-Nickel-Doped Aluminum Oxide | 4-Nitrophenol | N/A | N/A | 7.81 |

| Titanium Carbide MXene (Ti₃C₂Tₓ) | 4-Nitrophenol | N/A | 0.5 - 100 | 0.042 |

Nanomaterial-Based Electrochemical Sensors

The integration of nanomaterials into electrode design has revolutionized electrochemical sensing, offering unprecedented enhancements in sensitivity and performance. Nanomaterials such as metal nanoparticles, metal oxides, carbon nanotubes, and graphene possess unique properties, including high surface-area-to-volume ratios, excellent conductivity, and strong catalytic capabilities, which make them ideal for sensor fabrication.

For the detection of alkylnitrophenols, various nanomaterial-based platforms have been developed. Gold nanoparticles (AuNPs) are frequently used due to their high conductivity and ability to increase the electrode's effective surface area. nih.gov Graphene and its derivatives (graphene oxide, reduced graphene oxide) are also popular choices, providing a large surface area and promoting fast electron transfer kinetics for the reduction of nitrophenols. yorku.ca

Nanocomposites, which combine two or more nanomaterials, often exhibit synergistic effects that lead to superior sensor performance. Examples include:

Dendrimer-Gold Nanocomposites: A sensor using a poly(propyleneimine) dendrimer and AuNPs on a GCE showed enhanced current for the reduction of o-nitrophenol, with a detection limit in the sub-micromolar range. nih.gov

Metal Oxide Nanocomposites: ZnO, TiO₂, and MoO₃ nanoparticles, often combined with carbon-based materials or conducting polymers, have been successfully used to create sensitive sensors for 4-nitrophenol. rcees.ac.cnchemicalbook.comchemicalbook.com For example, a sensor based on Pt nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite demonstrated high sensitivity and a low detection limit for 4-nitrophenol. rcees.ac.cnresearchgate.net

MXenes: Two-dimensional titanium carbide (Ti₃C₂Tₓ) MXene has been used to create a highly sensitive sensor for 4-nitrophenol, achieving a detection limit of 42 nM. nih.gov

These nanomaterial-based approaches provide robust and highly sensitive platforms for detecting nitrophenols, with principles directly applicable to the analysis of this compound.

Optical and Photoluminescence-Based Detection Mechanisms

Optical detection methods, particularly those based on fluorescence, offer a highly sensitive and selective means for analyzing alkylnitrophenols. These techniques rely on the interaction between a fluorescent probe (a fluorophore) and the target analyte, which results in a measurable change in the probe's photoluminescence properties.

Fluorescence Detection Utilizing FRET and IFE Principles

Fluorescence quenching is the primary mechanism behind many optical sensors for nitrophenols. In this process, the presence of the analyte decreases the fluorescence intensity of the probe. Two key quenching mechanisms are the Inner Filter Effect (IFE) and Förster Resonance Energy Transfer (FRET).

Inner Filter Effect (IFE): IFE is a non-radiative process that occurs when the absorption spectrum of the analyte (the quencher) overlaps with the excitation or emission spectrum of the fluorescent probe. If the analyte absorbs the excitation light, it reduces the number of photons reaching the probe, thus decreasing its fluorescence. If it absorbs the emitted light, it attenuates the fluorescence signal before it reaches the detector. This effect has been successfully exploited for 4-nitrophenol detection using probes like hydrophilic and hydrophobic carbon nanodots (CNDs) derived from microalgae.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor molecule (the quencher). Energy is transferred non-radiatively from the excited donor to the acceptor when their spectra overlap and they are in close proximity (typically <10 nm). Nitrogen-doped graphene quantum dots (N-GQDs) have been employed as a FRET-based sensor for 4-nitrophenol, where the N-GQDs act as the energy donor and 4-nitrophenol as the acceptor.

In a notable study, the common dye Sodium Fluorescein (NaFl) was used as a highly selective "turn-off" sensor for 4-nitrophenol in an aprotic solvent like acetonitrile. The quenching was attributed to a combination of static and dynamic processes facilitated by hydrogen bonding between the phenol (B47542) group of 4-NP and the dye, demonstrating high specificity compared to other nitroaromatics. The limit of detection was found to be 0.29 µg/mL. Such principles are directly applicable to designing sensors for this compound, which shares the key phenolic and nitro functional groups.

| Fluorescent Probe | Quenching Mechanism | Linear Range (µM) | Limit of Detection (LOD) (µM) |

|---|---|---|---|

| Sodium Fluorescein (in MeCN) | Static & Dynamic Quenching | N/A | 2.08 (0.29 µg/mL) |

| Hydrophilic Carbon Nanodots | Inner Filter Effect (IFE) | 0.80 - 45.0 | N/A |

| Hydrophobic Carbon Nanodots | Inner Filter Effect (IFE) | 1.4 - 23.0 | 0.5 |

| Europium-based Probe in [Bmim]BF₄ | IFE & PET | N/A | N/A |

| Nitrogen-doped Graphene Quantum Dots | FRET | N/A | N/A |

Surface Plasmon Resonance (SPR) for Optical Sensing

Surface Plasmon Resonance (SPR) has emerged as a powerful and versatile optical sensing technique for the real-time, label-free detection of molecular interactions. nih.govmdpi.com This method is particularly valuable for its high sensitivity in detecting various analytes, including environmental pollutants like alkylnitrophenols. nih.govnih.gov The fundamental principle of SPR lies in the collective oscillation of electrons, known as surface plasmons, at the interface between a metal (typically gold) and a dielectric medium. mdpi.commdpi.com When plane-polarized light strikes the metal film under conditions of total internal reflection, an evanescent wave penetrates a short distance into the dielectric medium. nih.gov At a specific angle of incidence, the evanescent wave vector matches the surface plasmon's wave vector, causing the light energy to be absorbed and resulting in a sharp dip in the intensity of the reflected light. nih.gov This phenomenon is exquisitely sensitive to changes in the refractive index of the medium near the metal surface, which occurs when analyte molecules bind to a sensing layer immobilized on the surface. harvard.eduresearchgate.net

While specific research focusing exclusively on the SPR detection of this compound is limited in available literature, extensive studies on the closely related compound, 4-nitrophenol (4-NP), provide significant insights into the methodology's applicability for alkylnitrophenols. The strategies developed for 4-NP are foundational and can be adapted for other nitrophenol derivatives.

Research Findings in Nitrophenol Detection

A notable advancement in the field is the development of an innovative fiber optic-surface plasmon resonance (FO-SPR) sensor specifically designed for the highly sensitive detection of 4-nitrophenol. nih.gov This sensor employs a platinum (Pt) thin film coated onto the unclad core of an optical fiber, which is then functionalized with a 4-NP-responsive polyaniline (PANI) layer. nih.gov The PANI layer is synthesized using a cost-effective electroless polymerization method. nih.gov

The performance of this PANI/Pt-coated FO-SPR sensor demonstrates the high potential of the technique for trace pollutant analysis. nih.gov It has a demonstrated bulk sensitivity of 1515 nm/RIU (refractive index units). nih.govresearchgate.net Most impressively, it achieved an exceptionally low limit of detection (LOD) for 4-NP in the picomolar range (0.34 pM). nih.govnih.govresearchgate.net This high sensitivity underscores the capability of SPR to detect minute quantities of nitrophenolic pollutants. acs.org The advantages of such a fiber-optic configuration include its low production cost, small size, immunity to electromagnetic interference, and capability for remote and on-site screening. nih.govresearchgate.net

The selection of the recognition element, or ligand, immobilized on the metal surface is critical for the sensor's selectivity and sensitivity. For nitrophenols, various materials have been explored, including conductive polymers like polyaniline, which can interact with the target analyte. nih.govmdpi.com The development of molecularly imprinted polymers (MIPs) also represents a promising avenue for creating highly selective recognition sites for specific target molecules on SPR sensor surfaces. researchgate.net

Interactive Data Table: Performance of a PANI/Pt-Coated FO-SPR Sensor for 4-Nitrophenol Detection

| Parameter | Reported Value | Reference |

| Analyte | 4-Nitrophenol (4-NP) | nih.gov |

| Sensor Configuration | Polyaniline (PANI)/Platinum (Pt)-coated Fiber Optic (FO) | nih.gov |

| Bulk Sensitivity | 1515 nm/RIU | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.34 pM | nih.govnih.govresearchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Butyl 2 Nitrophenol and Analogues

Reduction Mechanisms of Nitrophenol Species

The reduction of nitrophenols, such as 4-butyl-2-nitrophenol, to their corresponding aminophenols is a significant chemical transformation. This reaction is thermodynamically favorable but often kinetically hindered, necessitating the use of catalysts to proceed at a practical rate. rsc.org The process is widely used as a model reaction to evaluate the efficacy of new catalytic materials. nih.govacs.org

The catalytic reduction of nitrophenols, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), is a cornerstone for studying catalyst performance. rsc.org In an aqueous solution, NaBH₄ addition leads to the formation of nitrophenolate ions, which exhibit a distinct UV-vis absorption peak. mdpi.comnih.gov The reduction to aminophenol proceeds upon the introduction of a suitable catalyst. nih.govmdpi.com The reaction kinetics are generally found to follow a pseudo-first-order model, given the typical use of excess NaBH₄. nih.govresearchgate.net

Nanocatalysts are crucial for overcoming the kinetic barrier that exists between the negatively charged nitrophenolate and borohydride ions. rsc.org These materials provide a surface that facilitates the transfer of electrons from the donor (BH₄⁻) to the acceptor (the nitrophenol). rsc.orgmdpi.com The mechanism involves the catalyst acting as an electron relay system. rsc.org

A wide array of metallic nanoparticles, including those based on gold (Au), silver (Ag), palladium (Pd), copper (Cu), and cobalt (Co), have demonstrated high catalytic activity. mdpi.commdpi.comias.ac.in The efficiency of these nanocatalysts is often dependent on factors like particle size, morphology, and the support material used. acs.orgmdpi.com For instance, smaller gold nanoparticles generally exhibit higher catalytic activity. mdpi.com The process involves the adsorption of both reactants onto the nanoparticle surface, where the hydride transfer occurs, leading to the reduction of the nitro group. mdpi.com

| Nanocatalyst | Support/Stabilizer | Key Finding | Reference |

|---|---|---|---|

| Palladium (Pd) | Water-Soluble | Catalyzes the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), with kinetics fitting a Langmuir-Hinshelwood model. | |

| Gold (Au) | ZrO₂ | Demonstrated excellent catalytic activity, facilitating rapid electron transfer from BH₄⁻ to the nitro group. | mdpi.com |

| Gold (Au) | Fe₃O₄ (Magnetic Nanocomposite) | Acts as an effective and recyclable nanocatalyst for the reduction of 4-nitrophenol. | mdpi.com |

| Silver (Ag) | Quaternary Ammonium (B1175870) Functionalized Polyacrylonitrile Fiber | Showed high catalytic activity (99.6% conversion) and good reusability for 4-nitrophenol reduction. | rsc.org |

| Copper(II) Complexes | N,O-Chelating Schiff Base Ligands | Complexes showed high catalytic activities, with up to 97.5% conversion of 4-nitrophenol. | mdpi.com |

| Cu₂O | (111) Faceted Nanocrystal | Exhibited remarkable facet-selective catalysis, with a high activity parameter (kₐ = 123.6 g⁻¹ s⁻¹). | acs.org |

Two primary models are often invoked to describe the mechanism of heterogeneous catalytic reactions: the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) models. nih.govrsc.orgrsc.org

In the Langmuir-Hinshelwood model , the reaction occurs between two species that are both adsorbed onto the catalyst surface. rsc.orgucf.edu For nitrophenol reduction, this model is the most widely corroborated and proposes that both the nitrophenolate ions and the borohydride ions adsorb onto the nanocatalyst surface before the reaction takes place. rsc.orgnih.govucf.edu The surface interaction facilitates the hydrogen transfer required for reduction, after which the product (aminophenol) desorbs from the surface. ucf.edu

The Eley-Rideal model , in contrast, involves a reaction between one adsorbed species and another species that is in the bulk fluid phase. rsc.orgresearchgate.net In the context of nitrophenol reduction, this would mean only one of the reactants (e.g., the nitrophenolate) adsorbs to the catalyst surface while the other (e.g., borohydride) reacts with it directly from the solution. rsc.orgrsc.org While less commonly cited for this specific reaction, the E-R mechanism remains a possibility depending on the catalyst and reaction conditions. researchgate.net

Photocatalysis offers an alternative pathway for the reduction of nitrophenols, utilizing light energy to drive the reaction. This process typically involves a semiconductor photocatalyst which, upon irradiation with light of sufficient energy, generates electron-hole pairs. nih.gov The photogenerated electrons can then reduce the adsorbed nitrophenol molecules.

Various materials have been investigated for the photocatalytic reduction of 4-nitrophenol (4-NP) and its analogues. These include modified cerium dioxide (CeO₂), zirconium dioxide-titanium dioxide (ZrO₂–TiO₂) composites, and nickel-doped gadolinium hydroxide (B78521) (Ni-Gd(OH)₃). nih.govsci-hub.sersc.org The efficiency of the process is enhanced by the presence of "hole scavengers," such as sodium sulfite (B76179) or methanol (B129727), which consume the photogenerated holes and prevent their recombination with electrons, thereby increasing the availability of electrons for the reduction reaction. sci-hub.sersc.org For example, modifying CeO₂ with iridium was found to enhance the photocatalytic reduction of 4-NP by over 26% compared to the unmodified support. sci-hub.se Similarly, Ni-doping in Gd(OH)₃ nanorods was shown to significantly reduce the material's band gap, improving its photocatalytic activity under UV light. nih.gov

| Photocatalyst | Hole Scavenger | Key Finding | Reference |

|---|---|---|---|

| Ir/CeO₂ | Sodium Sulfite | 1.0 wt% Ir loading enhanced 4-NP reduction to 84% compared to unmodified CeO₂. | sci-hub.se |

| Ni-doped Gd(OH)₃ | Not specified | 12% Ni-doping resulted in the highest photocatalytic degradation of 4-NP (69.32%). | nih.gov |

| ZrO₂–TiO₂ | Methanol and Sodium Sulfite | A synergistic effect between methanol (hole scavenger) and sulfite (radical scavenger) improved the reduction of 4-NP. | rsc.org |

| Pd/TiO₂/MWCNTs | tert-butyl ammonium bromide | Efficiently transformed p-nitrophenol into p-aminophenol under visible light. | bohrium.com |

Catalytic Reduction Pathways and Kinetics

Role of Nanocatalysts in Electron Transfer

Oxidative Transformation Pathways

In addition to reduction, nitrophenols are subject to oxidative transformations, particularly in the atmosphere, where they react with various oxidants. These reactions are a critical sink for nitrophenols and contribute to the formation of secondary organic aerosols (SOA). mdpi.commdpi.com

The hydroxyl radical (•OH) is one of the most important oxidants in the troposphere. mdpi.comresearchgate.net The reaction of nitrophenols with •OH radicals, particularly in the aqueous phase of clouds and aerosols, is a significant degradation pathway. mdpi.comcopernicus.org These reactions are typically very fast, with second-order rate constants on the order of 10⁹ M⁻¹ s⁻¹. acs.org

The reaction mechanism often involves the electrophilic addition of the •OH radical to the aromatic ring, leading to the formation of hydroxylated products. copernicus.orgacs.org For 4-nitrophenol, a major product of this reaction is 4-nitrocatechol. copernicus.org This initial functionalization can be followed by further oxidation, which may lead to ring-opening and the formation of smaller organic acids, or the formation of other nitrated byproducts like 2,4-dinitrophenol. acs.orgmdpi.com The reaction of •OH with nitrophenols can also lead to a denitration process, forming nitrous acid (HONO), which plays a key role in atmospheric chemistry. acs.org Recent studies show that the aqueous photooxidation of nitrophenols by •OH can be an overlooked source of atmospheric HONO. acs.org

| Nitrophenol Analogue | Oxidant | Second-Order Rate Constant (k) | Key Product(s) | Reference |

|---|---|---|---|---|

| 2-Nitrophenol (B165410) | Sulfate Radical-Anion (SO₄⁻•) | 9.08 × 10⁸ M⁻¹ s⁻¹ | - | mdpi.com |

| 4-Nitrophenol | Sulfate Radical-Anion (SO₄⁻•) | 6.60 × 10⁸ M⁻¹ s⁻¹ | - | mdpi.com |

| 4-Nitrocatechol | Hydroxyl Radical (•OH) | 5.0 × 10⁹ M⁻¹ s⁻¹ | Functionalized and fragmented products | acs.org |

| 4-Nitrophenol | Hydroxyl Radical (•OH) | - | 4-Nitrocatechol, Hydroquinone (B1673460) | copernicus.orgacs.org |

| Methylated 2-nitrophenols | Hydroxyl Radical (•OH) | (2.7–6.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (gas phase) | Secondary Organic Aerosol | mdpi.com |

Peroxynitrite-Mediated Reactions and Radical Intermediates

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻). nih.govportlandpress.com It is a powerful oxidant capable of initiating nitration and oxidation reactions with various organic compounds, including phenols. The reactivity of peroxynitrite is significantly influenced by pH and the presence of other molecules like carbon dioxide (CO₂). nih.govnih.gov

The reaction of peroxynitrite with phenolic compounds can proceed through multiple pathways, often involving radical intermediates. portlandpress.comnih.gov While peroxynitrite itself does not react directly with tyrosine, its decay and related reactions produce strong one-electron oxidants like the nitrogen dioxide radical (•NO₂) and the carbonate radical (CO₃•⁻), which are key to the subsequent modifications of the phenol (B47542) ring. nih.govportlandpress.com

Research using phenol as a substrate shows that peroxynitrite can lead to both nitration and nitrosation, with the product distribution being pH-dependent. nih.govresearchgate.net At a neutral pH of 7.0, both 2- and 4-nitrophenols are formed alongside 4-nitrosophenol. researchgate.net As the pH increases, nitrosation becomes the dominant reaction, suggesting the phenolate (B1203915) ion is the reactive species. nih.govresearchgate.net

Two primary mechanisms involving radical intermediates have been proposed for these transformations:

Radical Recombination: One pathway involves the homolytic cleavage of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (pKa ~6.8), to generate hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.govnih.gov The highly reactive hydroxyl radical abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This phenoxyl radical then rapidly combines with the nitrogen dioxide radical to yield nitrophenol products. nih.gov For this compound, this would involve the formation of a 4-butyl-phenoxyl radical intermediate.

CO₂-Adduct Pathway: In biological systems, CO₂ reacts with peroxynitrite to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). nih.govresearchgate.net This adduct can homolytically cleave to form nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻). nih.govresearchgate.net The carbonate radical can then oxidize the phenolate ion to a phenoxyl radical, which subsequently reacts with •NO₂ to form the nitrated product. nih.govresearchgate.net

Studies on analogues like 2,4-di-tert-butylphenol (B135424) (DTBP) are often used to probe these mechanisms. The reaction of DTBP with peroxynitrite, particularly in systems involving copper complexes that generate peroxynitrite intermediates, yields 2,4-di-tert-butyl-6-nitrophenol (B1297931). nih.gov This reaction serves as a diagnostic marker for the generation of peroxynitrite and highlights the role of radical coupling in the formation of nitrated phenols. The formation of 2,4-di-tert-butyl-6-nitrophenol is negligible in control experiments without the peroxynitrite pathway, confirming the importance of these intermediates.

Table 1: Key Radical Intermediates in Peroxynitrite-Mediated Reactions of Phenols

| Precursor | Generated Radicals | Role in Reaction |

| Peroxynitrous Acid (ONOOH) | •OH (Hydroxyl radical), •NO₂ (Nitrogen dioxide radical) | •OH abstracts H from phenol to form a phenoxyl radical; •NO₂ combines with the phenoxyl radical. nih.gov |

| Peroxynitrite-CO₂ Adduct (ONOOCO₂⁻) | CO₃•⁻ (Carbonate radical), •NO₂ (Nitrogen dioxide radical) | CO₃•⁻ oxidizes phenolate to a phenoxyl radical; •NO₂ combines with the phenoxyl radical. nih.govresearchgate.net |

| Phenol / Phenolate | Phenoxyl Radical | A key intermediate that reacts with •NO₂ to form the final nitrated product. nih.govnih.gov |

Hydrolytic and Photolytic Degradation Studies

The environmental fate of nitrophenols is largely determined by their susceptibility to degradation processes such as hydrolysis and photolysis.

Hydrolytic Degradation: For nitrophenols, including this compound, hydrolysis is generally not a significant degradation pathway. These compounds lack functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov

Photolytic Degradation: Photolytic degradation, the breakdown of compounds by light, can be a more relevant process for nitrophenols. Studies on related compounds provide insight into the potential photolytic behavior of this compound. For instance, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), a structural analogue, may undergo photolytic degradation on soil surfaces and in surface water, with a reported half-life of 14-18 days in the latter. nih.gov The estimated atmospheric half-life for the reaction of vapor-phase dinoseb with photochemically generated hydroxyl radicals is approximately 14.1 days. nih.gov Similarly, 2-amino-4-nitrophenol (B125904) is expected to be susceptible to direct photolysis by sunlight as it absorbs light at environmental wavelengths. nih.gov

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be effective for the degradation of 4-nitrophenol. frontiersin.orgresearchgate.net In these processes, irradiation generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to the formation of intermediates such as hydroquinone and eventually mineralization to CO₂, water, and inorganic ions. frontiersin.orgresearchgate.net For example, under simulated sunlight, C,N-doped TiO₂ was able to degrade 87% of a 4-nitrophenol solution in 420 minutes. frontiersin.org The degradation follows pseudo-first-order kinetics. frontiersin.orgresearchgate.net While direct data for this compound is limited, similar photocatalytic pathways are expected to contribute to its degradation.

Table 2: Degradation Data for Nitrophenol Analogues

| Compound | Degradation Method | Condition/Medium | Finding/Rate |

| Dinoseb | Photolysis | Surface Water | Half-life of 14-18 days. nih.gov |

| Dinoseb | Atmospheric Reaction | Air (Vapor Phase) | Estimated half-life of 14.1 days with hydroxyl radicals. nih.gov |

| 4-Nitrophenol | Photocatalysis (C,N-TiO₂) | Aqueous Solution | 87% degradation in 420 minutes. frontiersin.org |

| 4-Nitrophenol | Photocatalysis (C,N-TiO₂) | Aqueous Solution | First-order rate constant (k) = 4.87 × 10⁻³ min⁻¹. frontiersin.org |

| 4-Chloro-2-nitrophenol (B165678) | Ozonation | Aqueous Solution (pH 9) | 99.64% degradation within 5 minutes. scholaris.ca |

Hydrogen Bonding Dynamics in Nitrophenol Derivatives

The relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the phenol ring dictate the type of hydrogen bonding that occurs, significantly influencing the physical and chemical properties of nitrophenol isomers.

In this compound, the hydroxyl group and the nitro group are in close proximity (ortho to each other). This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the nitro group. aip.orgvaia.com This internal bonding creates a more compact, self-contained molecular structure. vaia.com

This contrasts sharply with its isomers, such as 4-nitrophenol, where the groups are far apart (para to each other). In 4-nitrophenol, the hydrogen bonding is intermolecular , occurring between the hydroxyl group of one molecule and the nitro group of a neighboring molecule. aip.orgvaia.com This leads to the association of multiple molecules, forming larger aggregates. quora.com

The difference in hydrogen bonding has profound effects on physical properties:

Boiling and Melting Points: Molecules with intermolecular hydrogen bonds, like 4-nitrophenol, require more energy to overcome these strong attractions between molecules, resulting in higher boiling and melting points. vaia.comquora.com Conversely, the intramolecular hydrogen bonds in 2-nitrophenol and its derivatives (like this compound) reduce interactions with other molecules, leading to lower boiling and melting points. vaia.comquora.com

Volatility: Due to the weaker intermolecular forces, compounds with intramolecular hydrogen bonds, like 2-nitrophenol, are more volatile and can be separated from their intermolecularly bonded isomers by steam distillation. quora.com

Photochemistry: The intramolecular hydrogen bond in 2-nitrophenol plays a crucial role in its photodynamics. It facilitates a rapid internal conversion to the ground electronic state after photoexcitation, a channel marked by the appearance of slow statistical hydrogen fragments upon photodissociation. researchgate.netacs.org This bond orients the O-H group toward the nitro moiety, supporting fast hydrogen transfer in the excited state. acs.org

Quantum chemical calculations and gas-phase electron diffraction studies have confirmed the planar structure of 2-nitrophenol and the presence of a strong intramolecular hydrogen bond. aip.orgacs.org The O-H bond dissociation enthalpy in 2-nitrophenol has been calculated to be 4.25 eV. researchgate.netacs.org

Table 3: Comparison of Properties based on Hydrogen Bonding in Nitrophenol Isomers

| Property | 2-Nitrophenol (and derivatives like this compound) | 4-Nitrophenol |

| Primary Hydrogen Bonding | Intramolecular (within the molecule) vaia.com | Intermolecular (between molecules) vaia.com |

| Molecular Association | Low (acts as discrete units) | High (forms aggregates) quora.com |

| Boiling Point | Lower (e.g., 216 °C for 2-nitrophenol) quora.com | Higher (e.g., 279 °C for 4-nitrophenol) quora.com |

| Volatility | Higher (steam volatile) quora.com | Lower quora.com |

| Photodissociation | Fast internal conversion stimulated by H-bond. researchgate.netacs.org | Strong O-H···O bonding in aggregates affects dynamics. researchgate.net |

Computational and Theoretical Chemistry Studies of 4 Butyl 2 Nitrophenol and Nitrophenol Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to investigate the properties of nitrophenol and its derivatives.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-butyl-2-nitrophenol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Based on studies of similar molecules like 2-nitrophenol (B165410) and other substituted phenols, it is expected that the presence of the butyl group at the 4-position and the nitro group at the 2-position would influence the geometry of the benzene (B151609) ring and the orientation of the hydroxyl and nitro functional groups. The nitro group, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, would induce changes in the electronic distribution of the aromatic ring. The butyl group, being a bulky alkyl group, would primarily exert steric effects.

For instance, in 2-nitrophenol, an intramolecular hydrogen bond is typically observed between the hydroxyl hydrogen and an oxygen atom of the ortho-nitro group, leading to a planar or near-planar conformation of that part of the molecule. It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would significantly stabilize the molecule's structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-N Bond Length | ~1.46 Å |

| N-O Bond Lengths | ~1.23 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-C-O Bond Angle | ~120° |

| C-C-N Bond Angle | ~118° |

| O-N-O Bond Angle | ~124° |

| O-H...O (H-bond) | ~1.8 - 2.0 Å |

Note: These values are illustrative and based on typical bond lengths and angles found in DFT studies of substituted nitrophenols. Actual values would require specific calculations for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing nitro group. The HOMO-LUMO energy gap for nitrophenols is a key parameter that influences their chemical behavior. Computational studies on nitrophenols have shown that these calculations can provide valuable insights into their electronic properties. sigmaaldrich.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 5.06 eV |

Note: These values are illustrative and based on typical ranges observed for nitrophenol derivatives in DFT studies. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding and other electrostatic interactions. The hydroxyl hydrogen would exhibit a positive potential, indicating its acidic nature. The aromatic ring would show a mixed potential, with the region near the electron-donating hydroxyl and butyl groups being more negative than the region near the electron-withdrawing nitro group. Such maps are instrumental in predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a more complex environment, such as in a solution or interacting with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of thermodynamic properties.

For this compound, MD simulations could be used to investigate its interactions with solvent molecules, such as water. These simulations can reveal details about the formation and stability of hydrogen bonds between the nitrophenol and water molecules, the structure of the solvation shell around the molecule, and the influence of the butyl group on these interactions. Studies on similar molecules like p-nitrophenol have used MD simulations to understand their adsorption behavior on surfaces and their hydration patterns. rsc.orgchemrxiv.org The hydrophobic butyl chain would likely influence the orientation of the molecule at interfaces and its solubility in different solvents.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, quantum chemical calculations could be used to study various reactions, such as its degradation pathways, oxidation, or reduction. For example, the reduction of the nitro group to an amino group is a common transformation for nitrophenols. Computational studies can help in understanding the step-by-step mechanism of this reduction, including the role of catalysts. Research on the degradation of p-nitrophenol has utilized quantum chemical calculations to explore the mechanisms of reactions with free radicals. acs.org Similar approaches could be applied to this compound to predict its reactivity and the potential byproducts of its transformations.

Theoretical Spectroscopic Property Predictions (e.g., IR, Raman)

Computational chemistry allows for the prediction of various spectroscopic properties, including infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the identification and characterization of a molecule. DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule.

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for its functional groups. For example, the O-H stretching vibration of the hydroxyl group, the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, and the various C-H and C-C vibrations of the butyl group and the aromatic ring would all have distinct calculated frequencies. The position of the O-H stretching band would be particularly sensitive to the presence of the intramolecular hydrogen bond. Theoretical predictions of IR and Raman spectra have been successfully used for the analysis of other nitrophenol derivatives. sigmaaldrich.comepa.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| O-H Stretch (Intramolecular H-bonded) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic - Butyl) | 2850 - 2960 |

| NO2 Asymmetric Stretch | 1500 - 1550 |

| NO2 Symmetric Stretch | 1330 - 1370 |

| C-O Stretch | 1200 - 1280 |

| C-N Stretch | 840 - 880 |

Note: These are illustrative frequency ranges based on typical values for substituted nitrophenols and are subject to variations based on the specific computational method and basis set used.

Environmental Abatement and Mechanistic Transformation Pathways of Alkylnitrophenols

Environmental Occurrence and Sources in Research Context

4-Butyl-2-nitrophenol is an alkylnitrophenol, a class of synthetic chemical compounds not known to originate from natural sources. govinfo.govcpcb.nic.in Their presence in the environment is a direct result of human industrial and agricultural activities. govinfo.govresearchgate.net While specific data for this compound is limited, the environmental occurrence of nitrophenols, in general, is well-documented, stemming from direct industrial releases and as secondary products from atmospheric chemical reactions. cpcb.nic.inresearchgate.net

Nitrophenols, including alkylated derivatives, can be formed in the atmosphere through photochemical reactions. cdc.gov Aromatic compounds, when released into the atmosphere from sources like industrial emissions and vehicle exhaust, can react with nitrogen oxides (NOx) in the presence of sunlight. researchgate.netcdc.gov The atmospheric nitration of precursor compounds, such as 4-butylphenol, is a likely pathway for the formation of this compound.

This process can occur in both the gas phase and the condensed aqueous phase (e.g., in clouds, fog, and rainwater). researchgate.net Gas-phase nitration may involve reactions with hydroxyl (OH) radicals and nitrogen dioxide (NO2) during the day, or nitrate (B79036) (NO3) radicals at night. researchgate.net In the aqueous phase, dissolved precursors can undergo nitration via agents like N2O5 and ClNO2, or through processes involving nitrate and nitrite (B80452) under irradiation. researchgate.netnih.gov Studies on other nitrophenols show that these secondary formation routes are a significant environmental source. researchgate.net

Alkylnitrophenols can be generated as by-products or metabolites from various industrial and chemical processes. For instance, 4-nitrophenol (B140041) is a known metabolite of certain organophosphate insecticides, such as methyl parathion. cdc.gov Similarly, other alkylated nitrophenols like 2,6-di-tert-butyl-4-nitrophenol (B147179) are known to form from the nitration of antioxidant additives present in fuels and lubricating oils. researchgate.net It is plausible that this compound is formed as an unintended by-product during the synthesis of other chemicals or as a degradation product of more complex molecules used in industrial applications, such as dyes, pesticides, or polymers. researchgate.net

Formation in Atmospheric Photochemical Reactions

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its physicochemical properties and various environmental processes. The presence of both a polar hydroxyl group and a non-polar butyl group suggests it will partition between aqueous and organic phases.

Once in the atmosphere, the fate of this compound is determined by several removal processes. cdc.gov

Photolysis : Direct degradation by sunlight can be a significant sink for nitrophenols. cdc.govcanada.ca

Chemical Reaction : Reaction with photochemically generated radicals, particularly the hydroxyl radical (OH), is a primary degradation pathway. canada.caacs.org The atmospheric half-life for nitrophenols due to these reactions is estimated to be between 3 and 18 days. cdc.gov For the related compound dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), the atmospheric half-life via reaction with OH radicals is estimated at 2.65 days. canada.ca

Deposition : The compound can be removed from the atmosphere through physical processes. Wet deposition, where it is scavenged by rain, snow, or fog, is a significant removal mechanism. cdc.govgriffith.edu.au Dry deposition, the gravitational settling of the compound adsorbed onto aerosol particles, also contributes to its removal from the air. cdc.gov

When released into aquatic or terrestrial environments, this compound will distribute among water, soil, and sediment. Modeling for 4-nitrophenol predicts that it will predominantly partition into the water (94.6%) and sediment (4.44%) compartments. cdc.gov Due to the presence of the butyl group, this compound is more hydrophobic than unsubstituted nitrophenol, which would likely lead to a greater tendency to adsorb to soil organic matter and sediment.

Table 1: Environmental Distribution and Fate of Related Nitrophenols

| Compound | Predicted Distribution | Atmospheric Half-Life | Key Fate Processes |

|---|---|---|---|

| 4-Nitrophenol | Air: 0.0006% Water: 94.6% Soil: 0.95% Sediment: 4.44% cdc.gov | 3–18 days cdc.gov | Photolysis, Biodegradation, Reaction with OH radicals cdc.gov |

| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Persistent in water canada.ca | ~2.65 days (reaction with OH radicals) canada.ca | Photolysis in water (moderate), Slow biodegradation canada.ca |

Atmospheric Fate Processes: Photolysis, Settling, Wet Deposition

Microbial Degradation and Bioremediation Mechanisms

The microbial breakdown of nitrophenols is a key process in their environmental remediation. While these compounds can be recalcitrant, numerous microorganisms have demonstrated the ability to degrade them. researchgate.net

Research on related compounds shows that bacteria can utilize nitrophenols as their sole source of carbon and energy. acs.org For example, Rhodococcus imtechensis strain RKJ300 can degrade 4-nitrophenol, 2-chloro-4-nitrophenol (B164951), and 2,4-dinitrophenol. acs.org The degradation of 4-nitrophenol often proceeds through two main pathways:

Oxidative Pathway : The nitro group is removed, and the aromatic ring is hydroxylated, leading to intermediates like hydroquinone (B1673460), which are then cleaved.

Reductive Pathway : The nitro group is first reduced to an amino group, forming an aminophenol (e.g., 4-aminophenol (B1666318) from 4-nitrophenol). This is followed by deamination and ring cleavage.

Studies on the bioremediation of dinoseb-contaminated soils found that degradation was most effective under anaerobic conditions. asm.org The process involved creating anaerobic conditions by adding a carbon source (like a starchy by-product), which stimulated a microbial consortium capable of completely degrading the compound. asm.org Similarly, the degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA was found to proceed via reduction to 4-chloro-2-aminophenol, followed by dehalogenation to 2-aminophenol. researchgate.net

It is highly probable that this compound can be degraded by similar microbial consortia through analogous reductive and/or oxidative pathways. The effectiveness of bioremediation would likely depend on environmental conditions such as pH, temperature, oxygen levels, and the presence of a microbial community adapted to such compounds. researchgate.net

Table 2: Examples of Microorganisms Involved in Nitrophenol Biodegradation

| Microorganism | Nitrophenol Degraded | Isolation Source | Reference |

|---|---|---|---|

| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol | Pesticide-contaminated soil | acs.org |

| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | Chemically-contaminated site | researchgate.net |

| Bacterial Consortium (Brevibacterium sp., Pseudomonas sp., etc.) | 4-Nitrophenol | Pesticide-contaminated agricultural soil | researchgate.net |

| Anaerobic Microbial Consortium | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Contaminated soil | asm.org |

Identification and Characterization of Microbial Strains Involved in Alkylnitrophenol Catabolism

A variety of microbial strains, encompassing both bacteria and fungi, have been identified for their ability to degrade alkylphenols and nitrophenols. While specific studies on this compound are limited, the extensive research on related compounds provides a strong basis for understanding the types of microorganisms likely involved in its catabolism.

Bacterial Strains:

The genus Pseudomonas is frequently cited for its metabolic versatility towards aromatic compounds, including various alkylphenols. rsc.org Several strains have been shown to degrade short, medium, and long-chain alkylphenols. scispace.comresearchgate.net For example, Pseudomonas sp. strain KL28 can utilize 4-n-alkylphenols (C1–C5), and Pseudomonas sp. strain MS-1 is capable of degrading ortho-substituted alkylphenols like 2-sec-butylphenol. microbiologyresearch.orgnih.gov Other notable bacterial genera include Sphingomonas, Stenotrophomonas, and Bacillus, which have been isolated for their 4-nonylphenol (B119669) degrading capabilities. researchgate.net The genus Rhodococcus is also significant, with strains like Rhodococcus rhodochrous EP4 being effective in degrading 4-ethylphenol. frontiersin.org Furthermore, Arthrobacter sp. strain JS443 has been isolated for its ability to degrade p-nitrophenol. nih.gov

Fungal Strains:

Fungi, particularly white-rot fungi, are also effective in the degradation of phenolic compounds. Trametes versicolor has demonstrated the ability to degrade p-nitrophenol, reducing its concentration significantly over time, with laccase being a key extracellular enzyme involved. researchgate.net Caldariomyces fumago and Curvularia sp. have shown high efficiency in degrading halogenated nitrophenols, such as 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol. mdpi.com The lignin-degrading fungus Phanerochaete chrysosporium is also known to metabolize 4-nitrophenol. nih.gov

The following table summarizes some of the key microbial strains involved in the degradation of related alkylphenol and nitrophenol compounds.